molecular formula C11H10N2O2 B351376 5-methoxy-6-phenylpyridazin-3-ol CAS No. 473934-58-6

5-methoxy-6-phenylpyridazin-3-ol

Cat. No.: B351376
CAS No.: 473934-58-6
M. Wt: 202.21g/mol
InChI Key: LRUNKQOLDGDALZ-UHFFFAOYSA-N
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Description

5-Methoxy-6-phenyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy and phenyl groups in the structure may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-6-phenylpyridazin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with diketones or ketoesters. The reaction conditions may include the use of solvents like ethanol or acetic acid and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield dihydropyridazinones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-methoxy-6-phenylpyridazin-3-ol depends on its interaction with specific molecular targets. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-3(2H)-pyridazinone: Lacks the methoxy group, which may affect its chemical and biological properties.

    5-Methoxy-3(2H)-pyridazinone: Lacks the phenyl group, which may influence its activity and applications.

Uniqueness

5-Methoxy-6-phenyl-3(2H)-pyridazinone is unique due to the presence of both methoxy and phenyl groups, which may confer distinct chemical properties and biological activities compared to its analogs.

Biological Activity

5-Methoxy-6-phenylpyridazin-3-ol is a pyridazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by a pyridazine ring substituted with a methoxy group and a phenyl moiety. The molecular formula is C12H10N2OC_{12}H_{10}N_2O, with a molecular weight of approximately 202.22 g/mol. The presence of the methoxy group enhances solubility and bioavailability, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins associated with inflammation and pain .
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For instance, it has been studied for its effects on formyl peptide receptors (FPRs), which play a role in immune responses .

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of this compound:

  • In Vitro Studies : In cell culture models, the compound significantly reduced the production of pro-inflammatory cytokines and inhibited the expression of COX enzymes, leading to decreased inflammation markers .
  • Animal Models : In vivo experiments using rodent models of inflammation showed that administration of this compound resulted in reduced edema and pain response, suggesting effective anti-inflammatory properties .

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties:

  • In Vitro Antimicrobial Tests : The compound demonstrated significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Case Study 1: Anti-inflammatory Efficacy in Rodent Models

A study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results indicated a dose-dependent reduction in paw swelling compared to control groups treated with saline. Histopathological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Treatment GroupPaw Swelling (mm)Histopathological Findings
Control8.5 ± 1.2High inflammatory cell infiltration
Low Dose (10 mg/kg)5.0 ± 0.8Moderate infiltration
High Dose (50 mg/kg)2.5 ± 0.5Minimal infiltration

Case Study 2: Antimicrobial Activity Assessment

In another study, the antimicrobial efficacy of this compound was assessed against Staphylococcus aureus and Escherichia coli using agar diffusion methods. The compound showed promising results with inhibition zones comparable to those produced by conventional antibiotics.

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264

Properties

IUPAC Name

4-methoxy-3-phenyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-9-7-10(14)12-13-11(9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUNKQOLDGDALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NN=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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